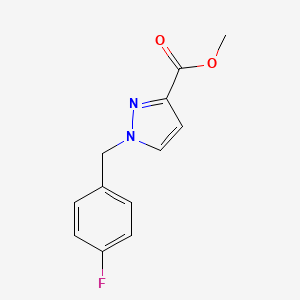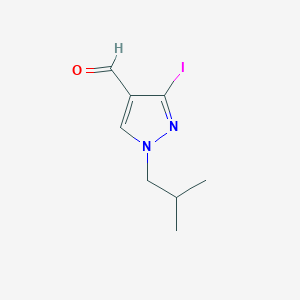![molecular formula C17H12ClF2N3O2 B10902422 1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10902422.png)
1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with chlorophenoxy and difluorophenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step often involves the reaction of the pyrazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.
Attachment of the difluorophenyl group: This can be done via a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride and the pyrazole intermediate.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and difluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(4-Chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,5-difluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness: 1-[(4-Chlorophenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of chlorophenoxy and difluorophenyl groups provides a distinct profile compared to other similar compounds, potentially offering advantages in terms of potency and selectivity in various applications.
Properties
Molecular Formula |
C17H12ClF2N3O2 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-12-3-6-14(19)15(20)9-12/h1-9H,10H2,(H,21,24) |
InChI Key |
HFEPFSSKVIYRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902339.png)
![2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10902340.png)
![1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone](/img/structure/B10902352.png)
![5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902359.png)
![2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10902363.png)

![N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10902366.png)
![2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10902370.png)
![[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10902376.png)
![N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10902381.png)
![2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10902384.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10902410.png)

![7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10902419.png)
